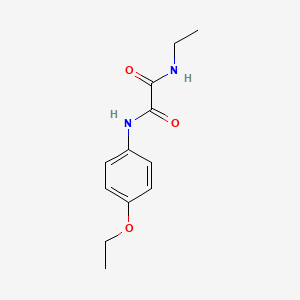
N-(4-ethoxyphenyl)-N'-ethylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N'-ethylethanediamide, commonly known as EEED, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EEED is a derivative of ethylenediamine and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of EEED is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. EEED has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, EEED has been shown to inhibit the activity of several protein kinases, which play a critical role in cell signaling and proliferation.
Biochemical and Physiological Effects:
EEED has several biochemical and physiological effects that make it an attractive candidate for scientific research. EEED has been shown to have potent antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, EEED has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications.
Avantages Et Limitations Des Expériences En Laboratoire
EEED has several advantages and limitations for use in lab experiments. One of the main advantages of EEED is its potent antitumor activity, which makes it an attractive candidate for cancer research. Additionally, EEED has been shown to have anti-inflammatory and analgesic properties, which could be useful in the development of new pain relief medications. However, one of the main limitations of EEED is its complex synthesis method, which requires careful attention to detail and precise control of reaction conditions.
Orientations Futures
There are several future directions for research on EEED. One potential direction is the development of new cancer therapies based on the antitumor activity of EEED. Additionally, further research is needed to fully understand the mechanism of action of EEED and its potential applications in the development of new pain relief medications. Finally, more research is needed to optimize the synthesis method of EEED and to develop more efficient and cost-effective methods for its production.
Méthodes De Synthèse
EEED is synthesized through a multistep process that involves the reaction of ethylenediamine with 4-ethoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then treated with ethyl iodide to yield EEED. The synthesis of EEED is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
EEED has several potential applications in scientific research. One of the most promising applications of EEED is in the field of cancer research. EEED has been shown to have potent antitumor activity, making it a potential candidate for the development of new cancer therapies. Additionally, EEED has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications.
Propriétés
IUPAC Name |
N'-(4-ethoxyphenyl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-13-11(15)12(16)14-9-5-7-10(8-6-9)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYYAFVZBTXXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N'-ethylethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-{2-[(4-methoxyphenyl)amino]ethyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B4942969.png)
![N-cyclopropyl-3-{1-[(2-oxo-1-piperidinyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4942977.png)
![4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B4942979.png)

![2-{[benzyl(ethyl)amino]methyl}-4-bromophenol](/img/structure/B4942988.png)
![1,4-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B4943001.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4943008.png)
![N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4943033.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4943050.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4943051.png)
![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(4-methylphenyl)acetamide]](/img/structure/B4943061.png)
![5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4943065.png)
![N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4943073.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]urea](/img/structure/B4943080.png)